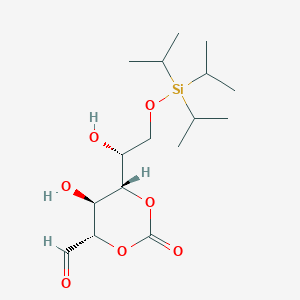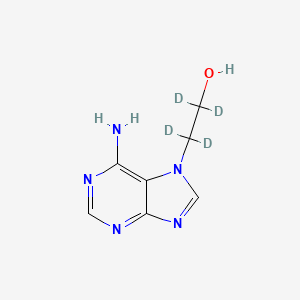
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.
Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.
化学反应分析
Types of Reactions
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.
作用机制
The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.
2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.
2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.
Uniqueness
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C7H9N5O |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
InChI 键 |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N |
规范 SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)

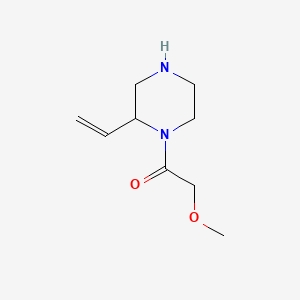

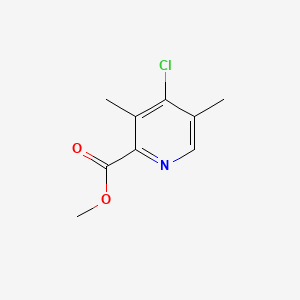
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
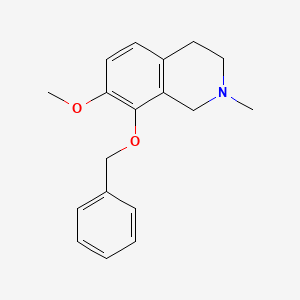
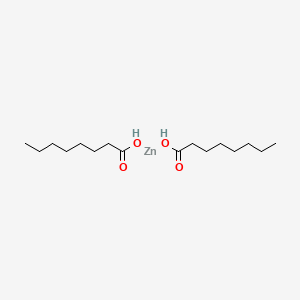
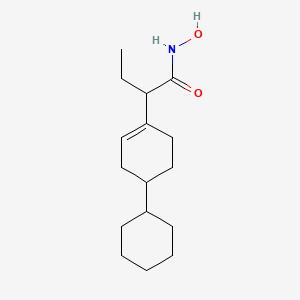
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)

![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
